An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-iodophenyl)-4-propoxybenzamide Derivatives
An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-iodophenyl)-4-propoxybenzamide Derivatives
Abstract
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This guide delves into the potential mechanism of action of a specific subclass, N-(2-iodophenyl)-4-propoxybenzamide derivatives. While direct, extensive research on this particular derivative series is emerging, this document synthesizes data from structurally related benzamides to propose a hypothesized mechanism of action. We will explore potential molecular targets, delineate a plausible signaling pathway, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising class of compounds.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neurological applications.[1][2] Their synthetic tractability and the ability to readily modify their substitution patterns make them attractive candidates for drug discovery programs. The core structure, a simple amide linkage between a benzoic acid and an aniline moiety, allows for precise tuning of physicochemical properties and target engagement.
The subject of this guide, N-(2-iodophenyl)-4-propoxybenzamide, possesses distinct structural features that likely govern its biological activity. The presence of an iodine atom on the phenyl ring can influence reactivity and provides a potential handle for further chemical modifications or radiolabeling.[3][4] The propoxy group on the benzamide ring can affect lipophilicity and interactions with hydrophobic pockets of target proteins.[3]
Hypothesized Molecular Targets and Mechanism of Action
Based on the activities of structurally analogous benzamide derivatives, we hypothesize that N-(2-iodophenyl)-4-propoxybenzamide derivatives could exert their effects through one or more of the following mechanisms:
-
Enzyme Inhibition: Many benzamide derivatives are known to be enzyme inhibitors. Potential targets include:
-
Histone Deacetylases (HDACs): Some N-hydroxybenzamide derivatives act as HDAC inhibitors, suggesting that the benzamide core can interact with the zinc-chelating domain of these enzymes.[5]
-
Poly(ADP-ribose) Polymerases (PARPs): Phenoxybenzamide derivatives have been identified as inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in DNA repair and signaling.[6]
-
Cholinesterases: Halogenated N-phenylbenzamides have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]
-
-
Receptor Modulation: Certain iodinated benzamides exhibit high affinity for sigma binding sites, suggesting a role in neurological pathways.[4]
-
Kinase Inhibition: N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), which is involved in blood pressure regulation.[8]
Given the structural elements of N-(2-iodophenyl)-4-propoxybenzamide, a primary hypothesized mechanism of action is the inhibition of a key signaling kinase . The overall structure bears resemblance to known kinase inhibitors.
Proposed Signaling Pathway
We propose that N-(2-iodophenyl)-4-propoxybenzamide derivatives may act as inhibitors of a hypothetical "Target Kinase," leading to the downstream regulation of cellular processes such as proliferation and survival. A simplified representation of this proposed pathway is depicted below.
Caption: Proposed signaling pathway for the inhibitory action of N-(2-iodophenyl)-4-propoxybenzamide derivatives.
Experimental Validation of the Hypothesized Mechanism
To rigorously test our hypothesis, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive and self-validating workflow.
Workflow for Mechanism of Action Elucidation
The overall experimental workflow is designed to first identify the molecular target and then characterize the downstream cellular consequences of target engagement.
Caption: Experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Rationale: To broadly survey the potential kinase targets, a commercially available kinase panel is an efficient first step. This provides a landscape of the derivative's selectivity.
Methodology:
-
Compound Preparation: Dissolve the N-(2-iodophenyl)-4-propoxybenzamide derivative in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Prepare serial dilutions of the compound in assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the most potently inhibited kinases.
Rationale: SPR provides real-time, label-free analysis of the binding interaction between the derivative and its putative kinase target, confirming direct interaction and providing kinetic parameters.
Methodology:
-
Chip Preparation: Immobilize the purified recombinant target kinase onto a CM5 sensor chip using standard amine coupling chemistry.
-
Compound Injection: Prepare a series of concentrations of the N-(2-iodophenyl)-4-propoxybenzamide derivative in running buffer.
-
Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal (response units).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Rationale: To confirm that the derivative inhibits the target kinase within a cellular context, we will measure the phosphorylation status of a known downstream substrate of the kinase.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of the N-(2-iodophenyl)-4-propoxybenzamide derivative for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream effector protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the dose-dependent effect of the compound on substrate phosphorylation.
Data Summary
While specific quantitative data for N-(2-iodophenyl)-4-propoxybenzamide derivatives are not yet publicly available, the following table illustrates how such data would be presented.
| Parameter | Value | Method |
| IC50 (Target Kinase) | e.g., 50 nM | Kinase Panel Screening |
| KD (Target Kinase) | e.g., 25 nM | Surface Plasmon Resonance |
| Cellular EC50 | e.g., 200 nM | Western Blot Analysis |
| Antiproliferative IC50 | e.g., 500 nM | MTT Assay |
Conclusion
The N-(2-iodophenyl)-4-propoxybenzamide scaffold holds significant potential for the development of novel therapeutic agents. Based on the analysis of related compounds, we have proposed a testable hypothesis for their mechanism of action centered on kinase inhibition. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from initial target identification to the characterization of cellular effects. The insights gained from these studies will be crucial for the future optimization and development of this promising class of molecules.
References
- Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.). BUET.
- N-(2-iodophenyl)-3-propoxybenzamide (EVT-4105200). (n.d.). EvitaChem.
- Efange, S. M., Michelson, R. H., Knusel, B., Hefti, F., & ... (1993). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Nuclear Medicine and Biology, 20(4), 527-538.
- Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed.
- Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2007). PubMed.
- N-(2-iodophenyl)-4-propoxybenzamide - C16H16INO2 | CSSB00048575804. (n.d.). Chemspace.
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). MDPI.
- Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. (n.d.). PMC.
- Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). PMC.
- Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). PubMed.
- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019). MDPI.
Sources
- 1. Synthesis and evaluation of novel iodinated phenyl benzamides [lib.buet.ac.bd:8080]
- 2. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]
- 8. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
